8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine
Description
Properties
IUPAC Name |
8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-13-7-9-6-12(11)8-10(9)4-3-5-10/h9H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPAXAGZCDGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine typically follows a two-stage approach:
- Stage 1: Formation of the 6-azaspiro[3.4]octane core
The spirocyclic core is constructed via cyclization reactions involving cyclopentane or cyclobutane ring annulations. - Stage 2: Introduction of the ethoxymethyl substituent and amine functionality
This involves nucleophilic substitution or alkylation reactions to install the ethoxymethyl group at the 8-position and amination at the 6-position.
Formation of the 6-azaspiro[3.4]octane Core
Recent research outlines three main synthetic routes to 2-azaspiro[3.4]octane frameworks, which are directly applicable to the 6-azaspiro[3.4]octane system:
| Route | Description | Starting Materials | Key Features | Merits and Limitations |
|---|---|---|---|---|
| 1 | Annulation via cyclopentane ring formation | Cyclopentanone derivatives or cyclopentane precursors | Uses conventional chemical transformations, minimal chromatographic purification | High yield, straightforward but may require careful control of ring closure conditions |
| 2 | Annulation via four-membered ring formation (oxetane ring) | Precursors with appropriate leaving groups and nucleophiles | Mild conditions, often using base-promoted cyclization | Can lead to side reactions such as Grob fragmentation if conditions are not optimized |
| 3 | Alternative annulation strategies combining both ring systems | Readily available starting materials | Efficient and scalable | Versatile but may involve more steps |
These methods employ standard organic synthesis techniques such as intramolecular etherifications, nucleophilic substitutions, and base-promoted cyclizations to achieve the spirocyclic scaffold with good regio- and stereocontrol.
Introduction of the Ethoxymethyl Group
The ethoxymethyl substituent is typically introduced via nucleophilic substitution reactions on the spirocyclic amine intermediate. Key aspects include:
Reagents and Catalysts:
Use of alkylating agents such as ethoxymethyl halides or tosylates, often in the presence of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilicity.Reaction Conditions:
Conducted in aprotic solvents such as dichloromethane or tetrahydrofuran (THF) at temperatures ranging from -78°C to room temperature to control selectivity and minimize side reactions.Mechanistic Notes:
The nucleophilic amine attacks the electrophilic carbon of the ethoxymethyl agent, leading to substitution and formation of the ethoxymethylated spirocyclic amine.
Amination at the 6-Position
The amine functionality at the 6-position is either retained from the starting azaspiro compound or introduced via reductive amination or nucleophilic substitution:
Reductive Amination:
Reaction of a ketone or aldehyde precursor at the 6-position with ammonia or primary amines, followed by reduction (e.g., using hydrogen gas and palladium catalysts) to yield the amine.Direct Substitution:
Replacement of suitable leaving groups (e.g., halides) with ammonia or amine nucleophiles under controlled conditions.
Representative Synthetic Route (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Spirocyclic core formation | Cyclization of oxetanyl nitriles or analogous precursors; temp 60–80°C; inert atmosphere | Formation of 6-azaspiro[3.4]octane scaffold |
| 2 | Ethoxymethyl group introduction | Alkylation with ethoxymethyl halide; catalyst TBAB; solvent DCM or THF; temp -78°C to RT | Installation of ethoxymethyl substituent at 8-position |
| 3 | Amination | Reductive amination or nucleophilic substitution; Pd catalyst; H2 gas or ammonia | Formation of 6-amine group |
| 4 | Purification | Column chromatography | Isolation of pure this compound |
Reaction Optimization and Analytical Characterization
-
- Solvent choice influences reaction rate and selectivity.
- Temperature control is essential to avoid side reactions such as Grob fragmentation or over-alkylation.
- Stoichiometric control of reagents ensures high yield and purity.
-
- NMR Spectroscopy (1H, 13C): Confirms spirocyclic structure and substitution pattern.
- Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- X-ray Crystallography: Validates stereochemistry and spirocyclic conformation.
Data Table: Summary of Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Spirocyclic ring formation | 60–80°C, inert atmosphere | Cyclization of nitrile or oxetanyl precursors |
| Ethoxymethylation | Alkylation with ethoxymethyl halide, TBAB catalyst, DCM/THF solvent, -78°C to RT | Phase-transfer catalysis improves yield |
| Amination | Reductive amination with Pd catalyst and H2 or nucleophilic substitution with NH3 | Selective amine formation at 6-position |
| Purification | Silica gel column chromatography | Ensures high purity |
Research Findings and Notes
- The ethoxymethyl group enhances solubility and may influence biological activity.
- The spirocyclic core provides conformational rigidity beneficial for target binding in medicinal chemistry applications.
- Reaction conditions must be carefully optimized to avoid side reactions such as fragmentation or over-alkylation.
- Continuous flow synthesis methods have been explored for scale-up, improving reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its ability to interact with biological targets can provide insights into molecular mechanisms.
Medicine: Potential medicinal applications include the development of new drugs. The compound's structural features may contribute to its activity as a therapeutic agent, particularly in areas such as neurology and cardiology.
Industry: In industry, this compound can be used in the production of advanced materials, agrochemicals, and other specialized chemicals.
Mechanism of Action
The mechanism by which 8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can include signal transduction, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
Structural Insights :
Key Findings :
- Substituent Sensitivity : Cyclopropane-containing analogs (e.g., 6a) exhibit superior activity against Klebsiella pneumoniae, while triazole derivatives (6b) show weak activity .
- Spectrum Limitations: All 6-azaspiro[3.4]octane analogs lack activity against Pseudomonas aeruginosa, unlike ciprofloxacin .
- Ethoxymethyl Hypothesis : The ethoxymethyl group in the target compound may modulate activity against Acinetobacter baumannii, which is highly sensitive to peripheral modifications .
Biological Activity
8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine is a compound belonging to the spirocyclic amine family, which has garnered attention due to its potential biological activities. The spiro[3.4]octane core structure is recognized for its versatility in medicinal chemistry, often serving as a scaffold for various pharmacological agents. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a spirocyclic arrangement that contributes to its unique pharmacological properties.
The biological activity of compounds with spirocyclic structures is often linked to their ability to interact with various biological targets. Research indicates that such compounds may act on several pathways, including:
- Dopamine Receptor Modulation : Some derivatives have shown affinity for dopamine receptors, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity : The compound's structural features may confer activity against various pathogens, including bacteria and fungi.
- Cancer Therapeutics : Certain spirocyclic compounds have been identified as inhibitors of critical proteins involved in tumor growth and metastasis.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings from recent research.
Case Studies and Research Findings
- Antitubercular Activity : A study highlighted the efficacy of related compounds in inhibiting Mycobacterium tuberculosis, with some derivatives achieving remarkable low MIC values, indicating strong antimicrobial potential against drug-sensitive strains .
- Dopamine Receptor Antagonism : Research has shown that certain spirocyclic compounds can selectively inhibit dopamine D3 receptors, which may provide therapeutic avenues for conditions like schizophrenia and Parkinson's disease .
- Cancer Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit MetAP2 (Methionine Aminopeptidase 2), a protein implicated in cancer progression. Inhibitors of MetAP2 have shown promise in reducing tumor growth in preclinical models .
Q & A
Q. How can researchers optimize the synthesis of 8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, using anhydrous ether as a solvent with lithium aluminum hydride (LiAlH4) can enhance reduction efficiency, while protecting groups like tert-butoxycarbonyl (Boc) may prevent unwanted side reactions . Factorial design experiments (e.g., 2<sup>k</sup> designs) can systematically evaluate variable interactions, such as the effect of pH and reaction time on product stability .
Q. What analytical techniques are suitable for confirming the structure and purity of this compound?
- Methodological Answer :
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., ethoxymethyl C-O stretch at ~1100 cm<sup>−1</sup> and N-H bending in amines at ~1600 cm<sup>−1</sup>) .
- Elemental Analysis : Confirm molecular formula (e.g., C9H18N2O) with <1% deviation .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns and UV detection at λmax ~255 nm .
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Use sealed amber vials to avoid photodegradation. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential amine reactivity .
Advanced Research Questions
Q. How does the ethoxymethyl substituent influence the compound’s interaction with biological targets?
- Methodological Answer : The ethoxymethyl group enhances lipophilicity, improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450. Compare with analogs (e.g., methoxymethyl derivatives) to isolate steric/electronic effects .
| Analog | Substituent | LogP | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| Ethoxymethyl | -OCH2CH3 | 1.8 | -9.2 |
| Methoxymethyl | -OCH3 | 1.2 | -8.5 |
Q. What mechanistic pathways explain the formation of byproducts during the synthesis of this compound?
- Methodological Answer : Byproducts often arise from incomplete spirocyclization or over-reduction. Use LC-MS/MS to track intermediates like 5-(aminomethyl)-6-azaspiro[3.4]octan-7-one . Isotopic labeling (e.g., <sup>15</sup>N) can clarify reaction pathways. Kinetic studies under varying temperatures may reveal rate-limiting steps .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target specificity. Use orthogonal techniques like surface plasmon resonance (SPR) for binding kinetics and CRISPR-edited cell lines to eliminate off-target effects .
Data Contradiction Analysis
- Example : Discrepancies in reported IC50 values may stem from assay conditions (e.g., buffer ionic strength or ATP concentration in kinase assays). Normalize data using internal standards (e.g., staurosporine for kinase studies) and apply meta-analysis tools like RevMan to reconcile differences .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
